Cas no 1005939-09-2 (N-[(2Z)-6-ethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide)
![N-[(2Z)-6-ethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide structure](https://www.kuujia.com/scimg/cas/1005939-09-2x500.png)
N-[(2Z)-6-ethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide Chemical and Physical Properties
Names and Identifiers
-
- N-[(2Z)-6-ethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide
- (Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide
- Acetamide, N-[6-ethoxy-3-(2-methoxyethyl)-2(3H)-benzothiazolylidene]-2-phenoxy-
- N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide
- 1005939-09-2
- AKOS024605968
- F1359-1711
-
- Inchi: 1S/C20H22N2O4S/c1-3-25-16-9-10-17-18(13-16)27-20(22(17)11-12-24-2)21-19(23)14-26-15-7-5-4-6-8-15/h4-10,13H,3,11-12,14H2,1-2H3
- InChI Key: XKQCJNOAXQFPAU-UHFFFAOYSA-N
- SMILES: C(N=C1N(CCOC)C2=CC=C(OCC)C=C2S1)(=O)COC1=CC=CC=C1
Computed Properties
- Exact Mass: 386.13002836g/mol
- Monoisotopic Mass: 386.13002836g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 8
- Complexity: 510
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 85.7Ų
- XLogP3: 3.8
Experimental Properties
- Density: 1.23±0.1 g/cm3(Predicted)
- Boiling Point: 556.6±60.0 °C(Predicted)
- pka: -1.03±0.20(Predicted)
N-[(2Z)-6-ethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1359-1711-5mg |
N-[(2Z)-6-ethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide |
1005939-09-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1359-1711-20mg |
N-[(2Z)-6-ethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide |
1005939-09-2 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1359-1711-15mg |
N-[(2Z)-6-ethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide |
1005939-09-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1359-1711-2mg |
N-[(2Z)-6-ethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide |
1005939-09-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1359-1711-4mg |
N-[(2Z)-6-ethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide |
1005939-09-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1359-1711-2μmol |
N-[(2Z)-6-ethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide |
1005939-09-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
A2B Chem LLC | BA63161-5mg |
N-[(2Z)-6-ethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide |
1005939-09-2 | 5mg |
$272.00 | 2024-04-20 | ||
A2B Chem LLC | BA63161-10mg |
N-[(2Z)-6-ethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide |
1005939-09-2 | 10mg |
$291.00 | 2024-04-20 | ||
A2B Chem LLC | BA63161-100mg |
N-[(2Z)-6-ethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide |
1005939-09-2 | 100mg |
$697.00 | 2024-04-20 | ||
A2B Chem LLC | BA63161-25mg |
N-[(2Z)-6-ethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide |
1005939-09-2 | 25mg |
$360.00 | 2024-04-20 |
N-[(2Z)-6-ethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide Related Literature
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
Additional information on N-[(2Z)-6-ethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide
Research Brief on N-[(2Z)-6-ethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide (CAS: 1005939-09-2)
The compound N-[(2Z)-6-ethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide (CAS: 1005939-09-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This benzothiazole derivative exhibits unique structural features that make it a promising candidate for various therapeutic applications. Recent studies have focused on its potential as a modulator of key biological pathways, particularly in the context of inflammation and oncology.
One of the most notable findings in recent literature is the compound's ability to interact with specific protein targets involved in inflammatory responses. Researchers have demonstrated that N-[(2Z)-6-ethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide can inhibit the activity of certain kinases, such as JAK2 and STAT3, which are critical in cytokine signaling pathways. This inhibition has been shown to reduce pro-inflammatory cytokine production in vitro, suggesting potential applications in treating autoimmune diseases and chronic inflammatory conditions.
In addition to its anti-inflammatory properties, recent preclinical studies have explored the compound's anticancer potential. The unique structural configuration of N-[(2Z)-6-ethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide allows it to penetrate cell membranes effectively and target specific oncogenic proteins. Preliminary results indicate that the compound can induce apoptosis in certain cancer cell lines, particularly those with dysregulated cell cycle pathways. These findings have sparked interest in further investigating its mechanism of action and potential synergies with existing chemotherapeutic agents.
The synthesis and optimization of N-[(2Z)-6-ethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide have also been a focus of recent research. Several studies have reported improved synthetic routes that enhance yield and purity while reducing production costs. These advancements are crucial for scaling up production for potential clinical trials. Furthermore, structure-activity relationship (SAR) studies have identified key modifications that can enhance the compound's bioavailability and target specificity, opening new avenues for derivative development.
Despite these promising developments, challenges remain in the clinical translation of N-[(2Z)-6-ethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide. Current research is addressing issues related to pharmacokinetics, toxicity profiles, and formulation stability. Recent in vivo studies have provided valuable insights into the compound's metabolism and distribution, which will be critical for designing effective dosing regimens in future clinical applications.
In conclusion, N-[(2Z)-6-ethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide represents a compelling area of research in chemical biology and drug discovery. Its dual potential as an anti-inflammatory and anticancer agent, combined with recent advancements in synthesis and optimization, positions it as a promising candidate for further development. Continued research efforts will be essential to fully elucidate its therapeutic potential and overcome existing challenges in clinical translation.
1005939-09-2 (N-[(2Z)-6-ethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide) Related Products
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)



